N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine
Description
N₁-(4-Methylpiperazin-1-yl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N₁ position with a 4-methylpiperazine moiety.
Properties
CAS No. |
90556-54-0 |
|---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N'-(4-methylpiperazin-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)10-4-2-3-9/h10H,2-9H2,1H3 |
InChI Key |
APZBSXQHHOMZON-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NCCCN |
Origin of Product |
United States |
Preparation Methods
Preparation via Mesylate Intermediate and N-Methylpiperazine Substitution
This method is well-documented in the synthesis of 4-aminoquinoline derivatives bearing the N¹-(4-Methylpiperazin-1-yl)propane-1,3-diamine side chain, as described by Sinha et al. The key steps include:
Protection of Amino Acids
Amino acids such as glycine, leucine, or phenylalanine are protected using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to afford derivatives like Boc- or Cbz-protected amino acids.Reduction to Alcohols
The protected amino acids are reduced to corresponding amino alcohols using mixed-anhydride protocols.Mesylation
The amino alcohols are converted to mesylates (methanesulfonates) by reaction with methanesulfonyl chloride, creating a good leaving group for nucleophilic substitution.Nucleophilic Substitution with N-Methylpiperazine
The mesylated intermediates are reacted with N-methylpiperazine under nitrogen atmosphere to substitute the mesyl group with the piperazine moiety, yielding compounds with the N¹-(4-Methylpiperazin-1-yl)propane-1,3-diamine side chain.Deprotection
Boc groups are removed by treatment with 20% HCl in dioxane, and Cbz groups are removed via catalytic hydrogenation (Pd/C), yielding free amines.Coupling to Aromatic Scaffolds
The free amines are then fused with chloro-substituted quinolines (e.g., 4,7-dichloroquinoline) in the presence of phenol to afford the final compounds.
This method provides high yields and purity (>98%) of the target compounds and allows for chirally defined side chains when starting from chiral amino acids.
Continuous Hydrogenation of Nitrile Intermediates
Another industrially relevant method involves the preparation of N,N-dimethyl-1,3-propanediamine analogs (structurally related to N¹-(4-Methylpiperazin-1-yl)propane-1,3-diamine) via hydrogenation of nitrile intermediates:
Synthesis of Dimethylaminopropionitrile
Acrylonitrile reacts with dimethylamine in a continuous fixed-bed reactor under controlled temperature (10–120°C) and molar ratios to form dimethylaminopropionitrile with >99% conversion and selectivity.Hydrogenation to Diamine
The nitrile intermediate is directly hydrogenated in a second fixed-bed reactor using Raney-Nickel catalyst at 3–10 MPa hydrogen pressure and 0.1–4 h⁻¹ space velocity, yielding N,N-dimethyl-1,3-propanediamine with >98% yield.
This continuous process is energy-efficient, environmentally friendly, and suitable for large-scale production, though it is more applicable to dimethyl-substituted analogs rather than the N-methylpiperazine-substituted compounds.
Data Tables Summarizing Key Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Amino acid protection | Boc2O or Benzyl chloroformate, NaOH, 0°C | Quantitative yields | Protects amino group for selective reactions |
| 2 | Reduction to amino alcohol | Mixed-anhydride protocol | Good yields | Converts acid to alcohol intermediate |
| 3 | Mesylation | Methanesulfonyl chloride, base | Good yields | Introduces good leaving group for substitution |
| 4 | Nucleophilic substitution | N-Methylpiperazine, nitrogen atmosphere | High yields | Forms N¹-(4-Methylpiperazin-1-yl)propane-1,3-diamine moiety |
| 5 | Deprotection | 20% HCl-dioxane (Boc), Pd/C hydrogenation (Cbz) | Quantitative yields | Releases free amine for further coupling |
| 6 | Coupling with quinoline scaffold | 4,7-Dichloroquinoline, phenol | High purity (>98%) | Final bioactive compound formation |
Analytical and Purity Considerations
- Chromatography : HPLC using chiral stationary phases (e.g., Lux cellulose-1) confirms chiral purity of intermediates and final products.
- Spectroscopy : ¹H NMR, ¹³C NMR, and mass spectrometry (ESI-MS, HRMS) are employed to characterize intermediates and final compounds.
- Melting Points : Used to verify purity and identity.
- Purity : Compounds for biological evaluation are >98% pure.
Summary of Research Findings on Preparation
- The use of amino acid building blocks allows for chirally defined side chains, enhancing biological activity and enabling structure-activity relationship (SAR) studies.
- The mesylate substitution method provides a versatile and efficient route to introduce the N-methylpiperazine moiety.
- Continuous hydrogenation of nitrile intermediates is an alternative for related diamines but less directly applicable to the piperazine-substituted compound.
- The synthetic routes are compatible with scale-up and provide high yields and purity suitable for pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N1-(4-Methylpiperazin-1-yl)propane-1,3-diamine is a chemical compound with diverse applications in scientific research. It has a molecular weight of 186.29 g/mol and the molecular formula C8H20N4 . The compound combines a piperazine ring and diamine functionality, which may give it unique biological and reactive properties.
Scientific Research Applications
While specific case studies for N1-(4-Methylpiperazin-1-yl)propane-1,3-diamine are not available in the search results, research indicates potential pharmacological uses, and interaction studies are crucial to understanding its therapeutic potential and safety profile. The applications of similar compounds can provide insight. For example, N,N-Diethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is used as a building block in organic synthesis, as a ligand in coordination chemistry, in enzyme inhibition and receptor binding studies, and is investigated for potential therapeutic effects and drug development. Other research examples include:
- Carbon Dioxide Separation: Amine compounds, including those with piperazine and propanediol structures, are used in compositions for carbon dioxide separation .
- Antimalarial Agents: 4-aminoquinoline analogs, which are structurally related, have shown potential as lead molecules for developing new antimalarial drugs . Researchers have explored the impact of alkylation of the 4-amino group of the quinoline moiety to modulate biological activity .
- ALK Inhibitors: Derivatives of 1,3,5-triazine have been identified as potent and selective ALK inhibitors and have demonstrated antitumor activity .
- Pharmaceutical Research: Propane diamine compounds are found in the determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection .
Mechanism of Action
The mechanism of action of N1-(4-Methylpiperazin-1-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propane-1,3-diamine Backbone
N-(2-Aminoethyl)propane-1,3-diamine
- Structure: Features an additional aminoethyl group on the propane-1,3-diamine backbone.
- Applications : Used as a precursor for macrocyclic ligands in MRI contrast agents. Its secondary amines allow structural modifications (e.g., acetate or pyridine pendant arms), enhancing metal coordination capabilities .
- Key Difference : The absence of the 4-methylpiperazine group reduces steric hindrance and alters chelation efficiency compared to the target compound.
N-Benzylpropane-1,3-diamine Derivatives
- Examples : N-(4-Chlorobenzyl)propane-1,3-diamine (CAS 61798-10-5) .
- Structure : Aromatic benzyl groups replace the 4-methylpiperazine.
- Properties : Increased lipophilicity and electronic effects due to the chlorobenzyl group, making it suitable for antineoplastic applications .
- Key Difference : The aromatic substituent enhances membrane permeability but reduces water solubility compared to the piperazine-containing target compound.
N,N-Dimethylpropane-1,3-diamine Derivatives
- Example : PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) .
- Activity: PDAT exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase, with higher potency than its non-methylated analog (PAT).
- Key Difference : Methylation on the terminal amine enhances steric and electronic interactions with enzyme active sites, a feature absent in the target compound .
Piperazine/Piperidine-Modified Diamines
2-(2,2,6,6-Tetramethylpiperidin-4-yl)propane-1,3-diamine (TMP-PDA)
- Structure : Contains a tetramethylpiperidine ring instead of 4-methylpiperazine.
- Applications : Used as an epoxy resin hardener due to its thermal stability and rigid structure .
- Key Difference : The piperidine ring provides greater steric hindrance and lower basicity than the 4-methylpiperazine group, affecting reactivity in polymer applications .
4-[(4-Methylpiperazin-1-yl)methyl]benzenamine
- Structure : Aromatic amine with a 4-methylpiperazinylmethyl substituent.
- Synthesis : Derived from nucleophilic substitution reactions, similar to methods used for piperazine-containing diamines .
- Key Difference : The aromatic core shifts applications toward pharmaceuticals (e.g., kinase inhibitors) rather than coordination chemistry .
Enzyme Inhibition
- N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine: Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)) via electrostatic interactions with the enzyme’s active site .
- Target Compound : The 4-methylpiperazine group may enhance binding to nucleic acids or proteins due to its planar structure and nitrogen lone pairs, though direct evidence is lacking.
Antimicrobial and Antimalarial Activity
- SQ109 Analogs : N-(Adamantan-2-yl)-N’-(3,7-dimethyldienyl)propane-1,3-diamine derivatives show multi-stage antimalarial activity .
- Target Compound: Potential for similar activity exists, but the 4-methylpiperazine moiety may alter pharmacokinetics (e.g., bioavailability) compared to adamantane-based analogs.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
Biological Activity
N~1~-(4-Methylpiperazin-1-yl)propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a methyl group and connected to a propane-1,3-diamine backbone. Its molecular formula is , with a molecular weight of approximately 170.25 g/mol. The compound's structure allows for various interactions with biological targets, making it suitable for medicinal applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Binding : this compound interacts with neurotransmitter receptors, influencing signal transduction pathways. This property is particularly relevant in neurological studies.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's minimum inhibitory concentration (MIC) values varied depending on the target organism, highlighting its selective activity.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antimalarial Activity
Another area of interest is the antimalarial activity of related compounds. Studies have shown that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, a series of analogs demonstrated IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains.
| Compound | IC50 (µM) | Chloroquine Sensitivity |
|---|---|---|
| Compound A | 0.15 | Sensitive |
| Compound B | 0.25 | Resistant |
Case Study 1: Enzyme Inhibition
In a recent study, this compound was evaluated for its ability to inhibit a specific enzyme involved in cancer metabolism. The results indicated a dose-dependent inhibition with an IC50 value of 5 µM, suggesting potential applications in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress, indicating its potential utility in neurodegenerative diseases.
Q & A
Q. Critical Considerations :
- Purification via column chromatography to remove unreacted amines or metal catalysts.
- Monitoring reaction progress by thin-layer chromatography (TLC) or LC-MS.
How can researchers optimize reaction yields for N¹-(4-Methylpiperazin-1-yl)propane-1,3-diamine in reductive amination?
Category : Advanced Synthesis
Answer :
Yield optimization involves:
- Catalyst Selection : STAB outperforms NaBH₄ due to superior selectivity for secondary amines .
- Solvent Choice : Tetrahydrofuran (THF) or methanol enhances solubility of intermediates.
- Stoichiometry : A 1:1.2 molar ratio of 4-methylpiperazine to propane-1,3-diamine minimizes byproducts.
- Temperature Control : Reactions at 0–5°C reduce imine hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
